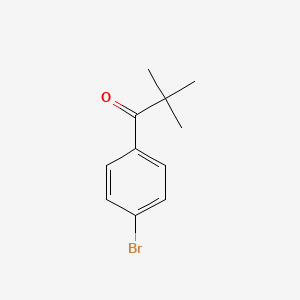

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGBQDTUMQMUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510484 | |

| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-45-5 | |

| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, including its physicochemical characteristics, safety information, a plausible synthetic route, and a discussion of its potential, though currently undocumented, biological significance.

Core Properties and Data

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a halogenated aromatic ketone. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃BrO | PubChem[1] |

| Molecular Weight | 241.12 g/mol | PubChem[1] |

| CAS Number | 30314-45-5 | PubChem[1] |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | PubChem[1] |

| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | PubChem |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Safety Information

A comprehensive Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is not publicly available. However, based on data for similar brominated aromatic compounds, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501 |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) |

| Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

This information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should be conducted before handling.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

A detailed experimental protocol for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is not explicitly described in the available literature. However, a plausible and common method for its preparation is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Below is a generalized protocol adapted from the well-established Friedel-Crafts acylation of bromobenzene.[2]

Reaction:

Materials:

-

Bromobenzene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried and assembled for reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To a round-bottom flask, add anhydrous aluminum chloride and the inert solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

-

Addition of Bromobenzene: Slowly add bromobenzene to the stirred suspension of aluminum chloride.

-

Addition of Acylating Agent: Add pivaloyl chloride dropwise from a dropping funnel to the reaction mixture, maintaining a low temperature. The reaction is exothermic.

-

Reaction: After the addition is complete, the reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow:

References

An In-depth Technical Guide to 4'-Bromo-2,2-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-2,2-dimethylpropiophenone, also known as 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, is an aromatic ketone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a brominated phenyl ring, a ketone carbonyl group, and a sterically significant tert-butyl group, provides multiple reactive sites for the construction of more complex molecules. This technical guide offers a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

The chemical structure of 4'-Bromo-2,2-dimethylpropiophenone is characterized by a propiophenone core with a bromine atom at the para-position of the phenyl ring and two methyl groups on the alpha-carbon of the propyl chain.

Table 1: Physicochemical Properties of 4'-Bromo-2,2-dimethylpropiophenone

| Property | Value | Reference(s) |

| CAS Number | 30314-45-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO | [1][2] |

| Molecular Weight | 241.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 293.4 °C at 760 mmHg; 84-86 °C at 1 Torr | [1] |

| Density | 1.291 - 1.340 g/cm³ | [1] |

| Flash Point | 50.4 °C | |

| InChI Key | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | [2] |

Spectroscopic Data

The structural characterization of 4'-Bromo-2,2-dimethylpropiophenone is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4'-Bromo-2,2-dimethylpropiophenone

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 208.9, 137.2, 131.7, 130.3, 127.0, 44.9, 26.6 | [3] |

Experimental Protocols

Synthesis of 4'-Bromo-2,2-dimethylpropiophenone

A common synthetic route to 4'-Bromo-2,2-dimethylpropiophenone involves the reaction of a 4-bromobenzoyl chloride with an organometallic reagent, such as a lithium diorganocuprate derived from tert-butyllithium.[3]

Materials:

-

4-Bromobenzoyl chloride

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

tert-Butyllithium (solution in pentane)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) bromide dimethyl sulfide complex (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium in pentane (2.0 equivalents) to the cooled suspension while stirring.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes to allow for the formation of the lithium di-tert-butylcuprate reagent.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 4'-Bromo-2,2-dimethylpropiophenone as a colorless to light yellow liquid. A reported yield for a similar procedure is 43%.[3]

Visualizations

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (CAS: 30314-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (CAS number 30314-45-5), a brominated aromatic ketone. Due to the limited availability of specific experimental data in the public domain for this compound, this document synthesizes information from analogous structures and established chemical principles to offer a thorough resource. The guide covers its chemical and physical properties, a detailed, representative synthetic protocol based on the Friedel-Crafts acylation reaction, predicted analytical data (¹H and ¹³C NMR), and a discussion of its potential applications as a key intermediate in medicinal chemistry and drug discovery. Safety and handling precautions are also briefly addressed.

Introduction

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a chemical compound featuring a 4-bromophenyl group attached to a pivaloyl moiety. Its structure, combining an aryl halide with a sterically hindered ketone, makes it a potentially valuable building block in organic synthesis. Aryl ketones are prevalent motifs in a wide array of biologically active molecules and functional materials. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide aims to consolidate the available and predicted data for this compound to facilitate its use in research and development.

Chemical and Physical Properties

The physicochemical properties of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 30314-45-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₃BrO | --INVALID-LINK-- |

| Molecular Weight | 241.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | --INVALID-LINK-- |

| Appearance | Liquid (predicted) | - |

| Boiling Point | 293.4 °C at 760 mmHg (predicted) | - |

| Density | 1.291 g/cm³ (predicted) | - |

| Flash Point | 50.4 °C (predicted) | - |

| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | --INVALID-LINK-- |

| InChIKey | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

The most common and industrially scalable method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, the reaction would involve the acylation of bromobenzene with pivaloyl chloride using a Lewis acid like aluminum chloride (AlCl₃).

General Reaction Scheme

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 1-(4-chlorophenyl)-2-methylpropan-1-one. This protocol should be optimized for the specific synthesis of the title compound.

Materials and Equipment:

-

Reactants: Bromobenzene, Pivaloyl Chloride

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

-

Reagents for Workup: Crushed ice, Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst and Solvent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Acyl Chloride: In the dropping funnel, place a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, while maintaining the temperature below 10 °C using an ice bath.

-

Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Cautiously pour the mixture onto crushed ice in a large beaker.

-

Slowly add concentrated HCl to dissolve the aluminum salts.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with portions of dichloromethane.

-

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography (using a suitable solvent system like hexane/ethyl acetate) to yield the pure 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Analytical Data (Predicted)

Disclaimer: The following NMR data are predicted and have not been experimentally verified. Actual chemical shifts and coupling constants may vary.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.6 - 7.7 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~ 1.4 | Singlet | 9H | Protons of the three methyl groups |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~ 205 - 210 | Carbonyl carbon (C=O) |

| ~ 135 - 140 | Aromatic carbon attached to the carbonyl group |

| ~ 131 - 133 | Aromatic carbons ortho to the bromine atom |

| ~ 130 - 132 | Aromatic carbons meta to the bromine atom |

| ~ 128 - 130 | Aromatic carbon attached to the bromine atom |

| ~ 44 - 46 | Quaternary carbon of the tert-butyl group |

| ~ 27 - 29 | Methyl carbons of the tert-butyl group |

Applications in Research and Drug Development

While specific biological activities for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one have not been extensively reported, its structural motifs are present in various pharmacologically active compounds. Brominated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals. The bromine atom can be readily converted to other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Potential applications include:

-

Scaffold for Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromophenyl ketone core can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs.

-

Intermediate for Agrochemicals: Similar structures are often found in agrochemicals, suggesting its potential as a building block in this field.

-

Precursor for Material Science: Aromatic ketones are used in the synthesis of polymers and other functional materials.

Derivatives of bromophenyl ketones have been investigated for a range of biological activities, including but not limited to, antimicrobial and anticancer properties. Therefore, 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one represents a valuable starting point for the development of novel therapeutic agents.

Safety and Handling

As with any chemical, 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a summary of its known and predicted properties, a representative synthetic protocol, and an overview of its potential applications. While there is a need for more extensive experimental characterization and biological evaluation of this specific compound, the information presented here serves as a solid foundation for researchers and developers interested in utilizing this versatile building block.

Technical Guide: Molecular Weight of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. This compound is of interest in various research and development applications, and a precise understanding of its molecular properties is crucial for accurate experimental design and interpretation.

Molecular Composition and Weight

The molecular formula for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is C₁₁H₁₃BrO.[1][2][3][4][5] The molecular weight is a critical parameter in quantitative analysis, reaction stoichiometry, and the formulation of pharmaceutical compounds. The calculated molecular weight, based on the atomic weights of its constituent elements, is approximately 241.12 g/mol .[1]

The following table summarizes the atomic composition of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one and the contribution of each element to its total molecular weight.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |

| Carbon | C | 11 | ~12.011[6][7][8][9] | 132.121 |

| Hydrogen | H | 13 | ~1.008[10][11][12][13][14] | 13.104 |

| Bromine | Br | 1 | ~79.904[15][16][17][18] | 79.904 |

| Oxygen | O | 1 | ~15.999[19][20][21][22][23] | 15.999 |

| Total | 241.128 |

Experimental Determination of Molecular Weight

The molecular weight of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one can be experimentally determined using various analytical techniques. A standard protocol for this determination is through mass spectrometry.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) or electrospray ionization (ESI) are common methods.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ will indicate the molecular weight of the compound.

Structural Representation

The structural arrangement of the atoms within the 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one molecule is a key determinant of its chemical properties. The logical relationship between the core components of the molecule is depicted in the following diagram.

References

- 1. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | CAS:30314-45-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 1-(4-bromophenyl)-2,2-dimethylpropan-1-one [chemicalbook.com]

- 4. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one - 上海柯维化学技术有限公司 [kewelchem.com]

- 5. 1-(4-bromophenyl)-2,2-dimethylpropan-1-one CAS#: [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 12. quora.com [quora.com]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. Bromine - Wikipedia [en.wikipedia.org]

- 16. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. youtube.com [youtube.com]

- 19. fiveable.me [fiveable.me]

- 20. princeton.edu [princeton.edu]

- 21. Oxygen - Wikipedia [en.wikipedia.org]

- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

IUPAC Name: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

This guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and applications of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a key intermediate in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is an aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the para-position and a pivaloyl group. This combination of a reactive halogen and a sterically hindered ketone makes it a versatile building block in organic synthesis.[1][2][3][4][5]

Table 1: Physicochemical Data for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

| Property | Value | Source |

| IUPAC Name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | PubChem[1] |

| CAS Number | 30314-45-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃BrO | PubChem[1] |

| Molecular Weight | 241.12 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | General Knowledge |

| Melting Point | Data not readily available in experimental sources. | |

| Boiling Point | Data not readily available in experimental sources. | |

| Solubility | Sparingly soluble in water; soluble in various organic solvents. | General Knowledge |

Safety and Hazard Information

This compound is classified as hazardous. Appropriate safety precautions must be observed during handling, storage, and disposal.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Role in Chemical Synthesis

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is not typically an end-product but serves as a crucial intermediate. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse functional groups. The ketone functional group can also be readily modified through reactions such as reduction, oximation, or alpha-halogenation to build more complex molecular scaffolds.

This compound and its analogs are precursors in the synthesis of various classes of biologically active molecules, including analgesics, sedatives, and anticonvulsants. For example, a structurally similar compound, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one, is a direct precursor to Paclobutrazol, a potent plant growth regulator and fungicide. This illustrates the utility of such substituted ketones in creating high-value chemical products.

References

- 1. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone, serves as a versatile building block in organic synthesis. Its chemical structure, featuring a brominated phenyl ring, a ketone functional group, and a sterically hindering tert-butyl group, offers multiple reaction sites for the construction of more complex molecules. This technical guide provides an in-depth overview of its synonyms, chemical properties, a plausible synthetic protocol, and its utility in the synthesis of potentially bioactive compounds.

Chemical Identity and Synonyms

The compound is known by several names and identifiers across various chemical databases and suppliers. A comprehensive list is provided below to aid in its identification and sourcing.

| Identifier Type | Value |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one |

| CAS Number | 30314-45-5[1] |

| Molecular Formula | C₁₁H₁₃BrO[1][2] |

| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone[1] |

| 1-Propanone, 1-(4-bromophenyl)-2,2-dimethyl- | |

| 4-Bromophenyl tert-butyl ketone | |

| Database IDs | PubChem CID: 12812080, DTXSID70510484[2] |

No specific trade names for this compound were identified in the available literature.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 241.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 293.4 °C at 760 mmHg | |

| Density | 1.291 g/cm³ | |

| Flash Point | 50.4 °C | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 205.9, 137.2, 131.7, 130.2, 127.1, 44.2, 26.5 | [1] |

Experimental Protocols

Plausible Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Objective: To synthesize 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one from bromobenzene and pivaloyl chloride via a Friedel-Crafts acylation reaction.

Materials:

-

Bromobenzene

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of pivaloyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, bromobenzene is added dropwise via the addition funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by 1M HCl. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Visualizations

The following diagrams illustrate the synthesis workflow and the synthetic utility of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Caption: General workflow for the synthesis and purification of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Caption: Synthetic utility of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one as a versatile chemical intermediate.

Applications in Drug Development and Research

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a valuable intermediate in the synthesis of more complex molecules that may possess biological activity. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the phenyl ring. The ketone functionality can be modified through reactions like reduction, oxidation, or condensation to build different molecular scaffolds. For instance, it can be used as a precursor in the synthesis of chalcone derivatives, a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory, and anticancer properties. Its utility lies in providing a robust framework for the development of novel chemical entities for screening in drug discovery programs.

References

"1-(4-Bromophenyl)-2,2-dimethylpropan-1-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its properties, outlines a general synthetic approach, and provides a framework for its characterization.

Core Physical and Chemical Properties

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is an organic compound with the molecular formula C₁₁H₁₃BrO[1][2][3][4]. Its structure features a phenyl ring substituted with a bromine atom at the para position, connected to a pivaloyl group.

Table 1: Physical and Chemical Properties of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | [1][2][3][4] |

| Molecular Weight | 241.12 g/mol | [1] |

| CAS Number | 30314-45-5 | [1][2] |

| Appearance | Reported as a liquid | [5] |

| Storage | Sealed in dry, room temperature | [6] |

Note: Experimentally determined values for melting point, boiling point, density, and solubility are not consistently available in the public domain. The physical state is reported as a liquid by some suppliers.

Synthesis and Purification

A plausible and common method for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of aryl ketones.

Materials:

-

Bromobenzene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled in an ice bath to 0 °C.

-

Acylation: A solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. After the addition is complete, bromobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Vacuum Distillation: As the product is likely a liquid at room temperature, vacuum distillation can be an effective method for purification.

-

Column Chromatography: Purification can also be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

The structure of the synthesized 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one can be confirmed by various spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the aromatic region (approx. 7.5-7.8 ppm). - t-Butyl protons: A singlet in the aliphatic region (approx. 1.3 ppm) integrating to 9 protons. |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (approx. >195 ppm). - Aromatic carbons: Signals in the aromatic region (approx. 125-140 ppm), with the carbon attached to bromine showing a characteristic shift. - Quaternary and methyl carbons of the t-butyl group: Signals in the aliphatic region. |

| IR Spectroscopy | - A strong absorption band corresponding to the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹). - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C-Br stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of the t-butyl group and other fragments. |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or the signaling pathways associated with 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. However, the bromophenyl ketone motif is present in various compounds with reported biological activities, including antibacterial and anticancer properties. Further research, such as in vitro and in vivo screening, is required to elucidate the pharmacological profile of this specific compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Caption: Workflow for the synthesis and characterization of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Potential Research Directions

Given the lack of extensive data, several research avenues could be explored for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Caption: Potential research directions for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

References

- 1. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | CAS:30314-45-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 1-(4-bromophenyl)-2,2-dimethylpropan-1-one CAS#: [m.chemicalbook.com]

- 4. 1-(4-bromophenyl)-2,2-dimethylpropan-1-one CAS#: [m.chemicalbook.com]

- 5. 1-(4-bromophenyl)-2,2-dimethylpropan-1-one [allbiopharm.com]

- 6. 30314-45-5|1-(4-Bromophenyl)-2,2-dimethylpropan-1-one|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-Bromo-2,2-dimethylpropiophenone. The structural and electronic characteristics of this aromatic ketone have been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes the available quantitative data, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.

Chemical Structure and Properties

IUPAC Name: 1-(4-bromophenyl)-2,2-dimethylpropan-1-one Chemical Formula: C₁₁H₁₃BrO[1] Molecular Weight: 241.13 g/mol [1] CAS Number: 30314-45-5[1]

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 7.58 - 7.53 | (m, 2H, Ar-H) |

| 1.34 | (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 205.1 | C=O |

| 136.9 | C (aromatic) |

| 131.7 | CH (aromatic) |

| 130.2 | CH (aromatic) |

| 127.2 | C-Br (aromatic) |

| 44.2 | C(CH₃)₃ |

| 28.0 | C(CH₃)₃ |

Data sourced from a technical guide by BenchChem.[1]

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Aromatic Ketone) | 1685 - 1666[2][3] | Stretching |

| C-H (sp³ aliphatic) | 2960 - 2850 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-Br | 600 - 500 | Stretching |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, likely obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Interpretation |

| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular ion peak (M⁺, M+2 due to Br isotopes) |

| 183/185 | [C₇H₄BrO]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |

| 155/157 | [C₆H₄Br]⁺ | Loss of pivaloyl radical (•COC(CH₃)₃) |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[4][5][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

References

- 1. benchchem.com [benchchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential biological significance of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. The information is intended to support laboratory research and drug development activities by providing detailed safety protocols and summarizing the current state of knowledge regarding this compound.

Chemical and Physical Properties

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, with the CAS number 30314-45-5, is a halogenated aromatic ketone. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | --INVALID-LINK-- |

| Molecular Weight | 241.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | --INVALID-LINK-- |

| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | --INVALID-LINK-- |

| Appearance | Liquid | Suzhou Aobai Pharmaceutical Co., Ltd. |

| Purity | 95% | Suzhou Aobai Pharmaceutical Co., Ltd. |

| Storage Temperature | Sealed in dry, room temperature | BLDpharm |

Hazard Identification and GHS Classification

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P391: Collect spillage.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safety and Handling Protocols

Given the potential hazards, stringent safety protocols should be followed when handling 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in poorly ventilated areas. | Prevents inhalation of vapors that can cause respiratory tract irritation. |

First Aid Measures

In the event of exposure, the following first aid procedures should be implemented immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in section 3.1. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Experimental Protocols and Reactivity

While specific experimental protocols for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one are not widely published, general procedures for handling and reacting similar bromophenyl ketones can be adapted.

General Handling in a Research Setting

The following workflow outlines a general procedure for handling the compound in a laboratory setting.

A Comprehensive Technical Review of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Refining Chemical Knowledge for Advanced Applications

This technical guide provides a detailed literature review of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known by its synonym 4'-Bromo-2,2-dimethylpropiophenone. This document collates available information on its synthesis, chemical and physical properties, and spectroscopic data. While direct biological activity for this specific compound is not extensively documented in publicly available literature, this guide will touch upon the known biological relevance of related bromophenyl ketone structures to provide a context for future research and drug development endeavors.

Core Compound Properties

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is an aromatic ketone characterized by a brominated phenyl ring attached to a pivaloyl group. This structure offers several points of interest for chemical synthesis and potential biological interactions. The sterically hindered tert-butyl group can influence reaction kinetics and molecular conformations, while the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.

Physicochemical and Spectroscopic Data

Quantitative data for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is summarized below. Spectroscopic information is critical for the unambiguous identification and characterization of the compound.

| Property | Value | Reference |

| CAS Number | 30314-45-5 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not specified | |

| Density | Not specified |

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.56 (d, J=8.6 Hz, 2H), 7.49 (d, J=8.6 Hz, 2H), 1.34 (s, 9H) | |

| ¹³C NMR (CDCl₃) | δ 208.1, 137.2, 131.6, 129.9, 127.2, 44.2, 28.0 | |

| Infrared (IR) | Not specified | |

| Mass Spectrometry (MS) | Not specified |

Synthesis and Experimental Protocols

The primary synthetic route to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.[2][3][4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add pivaloyl chloride dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, add bromobenzene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by cold aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Relevance and Future Directions

Currently, there is a lack of specific studies detailing the biological activities or signaling pathway interactions of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one in the public domain. However, the broader class of bromophenyl-containing compounds and propiophenone derivatives has been the subject of investigation in drug discovery.

Derivatives of propiophenone have been explored for a range of medicinal applications, including as local anesthetics and for the treatment of cardiac arrhythmias.[] Furthermore, the bromophenyl moiety is present in numerous compounds with diverse biological activities, including inhibitors of cyclooxygenase (COX) enzymes, Mer tyrosine kinase, and compounds with anti-inflammatory properties.[8][9][10] For instance, certain chalcones (1,3-diphenylprop-2-en-1-ones) containing a substituted phenyl ring have shown potent and selective COX-2 inhibition.[8]

The absence of direct biological data for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one presents an opportunity for future research. Its structural features suggest it could serve as a scaffold or an intermediate for the synthesis of novel bioactive molecules. A logical next step would be to subject this compound to a battery of in vitro screening assays to explore potential activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

Visualizing Chemical and Experimental Processes

To aid in the understanding of the synthesis and potential evaluation of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Workflow for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Caption: General workflow for the structural characterization of a synthesized compound.

References

- 1. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C11H13BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. studylib.net [studylib.net]

- 6. byjus.com [byjus.com]

- 8. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the bulky tert-butyl ketone moiety can impart specific steric and electronic properties to target molecules. This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one via a Friedel-Crafts acylation reaction.

The described method involves the reaction of bromobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Friedel-Crafts acylation is a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] This application note includes a comprehensive experimental protocol, tabulated data for key parameters, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one via Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation reactions.[1][2][3]

Materials:

-

Bromobenzene

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Formation of Acylium Ion: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes.

-

Acylation Reaction: To the reaction mixture, add bromobenzene (1.0 to 1.2 equivalents) dropwise, again maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved. Stir the mixture until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

Note on a Potential Side Reaction: It is important to note that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to a competing alkylation reaction. This is due to the relative stability of the tert-butyl carbocation that can be formed by decarbonylation of the pivaloyl cation. Careful control of the reaction temperature is crucial to favor the desired acylation product.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| Bromobenzene | 157.01 | 1.0 - 1.2 |

| Pivaloyl Chloride | 120.58 | 1.0 |

| Aluminum Chloride | 133.34 | 1.1 - 1.3 |

Table 2: Product Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Theoretical Yield | Based on the limiting reagent |

| ¹H NMR (CDCl₃, 400 MHz) - Estimated | δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H), 7.60 (d, J = 8.5 Hz, 2H, Ar-H), 1.35 (s, 9H, -C(CH₃)₃) |

Disclaimer: The provided ¹H NMR data is an estimation based on typical chemical shifts for similar aromatic ketones and should be confirmed by experimental analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Bromobenzene with Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The acylation of bromobenzene with pivaloyl chloride is a specific application of this reaction, yielding 4'-bromo-2,2-dimethylpropiophenone. This product contains a sterically hindered ketone and a reactive bromine atom, making it a versatile precursor for further synthetic transformations. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the pivaloyl chloride for electrophilic attack on the bromobenzene ring.[2]

Due to the deactivating nature of the bromine substituent on the benzene ring, the reaction requires a stoichiometric amount of the Lewis acid catalyst.[1] The bromine atom directs the incoming acyl group primarily to the para position, with a smaller amount of the ortho isomer being formed as a minor product. A noteworthy consideration in the acylation with pivaloyl chloride is the potential for the intermediate acylium ion to decarbonylate, leading to the formation of a tert-butyl carbocation. This can result in a competing Friedel-Crafts alkylation reaction, yielding tert-butylated byproducts.[3] Careful control of reaction conditions is therefore crucial to favor the desired acylation pathway.

Reaction Mechanism

The Friedel-Crafts acylation of bromobenzene with pivaloyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of pivaloyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-bromo-2,2-dimethylpropiophenone.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[4]

Materials:

-

Bromobenzene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (16.0 g, 120 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add pivaloyl chloride (12.1 g, 100 mmol) to the stirred suspension over 15 minutes. Once the addition is complete, add bromobenzene (15.7 g, 100 mmol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a 500 mL beaker. Stir vigorously until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4'-bromo-2,2-dimethylpropiophenone.

Data Presentation

| Parameter | Value |

| Reactants | |

| Bromobenzene | 15.7 g (10.5 mL, 100 mmol) |

| Pivaloyl Chloride | 12.1 g (12.4 mL, 100 mmol) |

| Aluminum Chloride | 16.0 g (120 mmol) |

| Product | |

| Product Name | 4'-Bromo-2,2-dimethylpropiophenone |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol [5] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 84-86 °C at 1 Torr[5] |

| Theoretical Yield | 24.11 g |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH₃)₃)[5] |

Mandatory Visualization

Caption: Experimental workflow for the Friedel-Crafts acylation.

Caption: Reaction mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through a Friedel-Crafts acylation of bromobenzene with pivaloyl chloride using aluminum chloride as a Lewis acid catalyst. This protocol includes a comprehensive list of reagents and materials, a step-by-step procedure for the synthesis and purification, and characterization data for the final product.

Introduction

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the bulky tert-butyl group can impart specific steric and electronic properties to target molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones, proceeding through an electrophilic aromatic substitution mechanism.[1]

Experimental Protocol

The synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one is performed via the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Bromobenzene | Reagent | Sigma-Aldrich |

| Pivaloyl chloride | 99% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Round-bottom flask (250 mL) | - | VWR |

| Addition funnel | - | VWR |

| Reflux condenser | - | VWR |

| Magnetic stirrer and stir bar | - | VWR |

| Ice bath | - | - |

| Separatory funnel | - | VWR |

| Rotary evaporator | - | Buchi |

Synthesis Procedure

-

Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents). To the flask, add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath with stirring.

-

Formation of Acylium Ion: Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in DCM via the addition funnel.

-

Addition of Bromobenzene: After the addition of pivaloyl chloride is complete, add bromobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude 1-(4-bromophenyl)-2,2-dimethylpropan-1-one can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[2]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-